Enhanced Hydrogen-Bond Acceptor Count Drives Medicinal-Chemistry Differentiation vs. Phenyl-Based DFPB
The target compound provides six hydrogen‑bond acceptors compared with four for 4,4‑difluoro‑1‑phenyl‑1,3‑butanedione (DFPB) . The additional two oxygen atoms of the benzodioxole ring increase the topological polar surface area and offer extra lone‑pair donors for target‑receptor hydrogen bonding, a feature directly exploited in CB₁ inverse‑agonist pharmacophores [1].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 6 (six) H-bond acceptors (computed from C11H8F2O4, InChIKey BRRBBKKSUKYMEU-UHFFFAOYSA-N) |
| Comparator Or Baseline | 4 (four) H-bond acceptors for DFPB (C10H8F2O2, CAS 62679-61-2) |
| Quantified Difference | +50 % increase in HBA count |
| Conditions | Computed topological descriptors; validated against SMILES and InChI strings for both compounds |
Why This Matters
A 50 % higher HBA count directly expands the accessible chemical space for fragment-based drug design and provides a built‑in selectivity handle that cannot be achieved with the phenyl analogue.
- [1] Alig, L. et al. (2008) 'Benzodioxoles: Novel Cannabinoid‑1 Receptor Inverse Agonists for the Treatment of Obesity', J. Med. Chem., 51, pp. 2115–2127. doi:10.1021/jm070487h. View Source
